molecular formula C8H10BrNO B8630061 2-Bromo-6-(2-methoxyethyl)pyridine CAS No. 1093879-47-0

2-Bromo-6-(2-methoxyethyl)pyridine

Cat. No.: B8630061
CAS No.: 1093879-47-0
M. Wt: 216.07 g/mol
InChI Key: MKPRHUMWXADVAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6-(2-methoxyethyl)pyridine is a useful research compound. Its molecular formula is C8H10BrNO and its molecular weight is 216.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1093879-47-0

Molecular Formula

C8H10BrNO

Molecular Weight

216.07 g/mol

IUPAC Name

2-bromo-6-(2-methoxyethyl)pyridine

InChI

InChI=1S/C8H10BrNO/c1-11-6-5-7-3-2-4-8(9)10-7/h2-4H,5-6H2,1H3

InChI Key

MKPRHUMWXADVAI-UHFFFAOYSA-N

Canonical SMILES

COCCC1=NC(=CC=C1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of sodium hydride (59 mg, 1.49 mmol) in tetrahydrofuran (2 ml) was cooled to 0° C. in an ice bath. 2-(6-Bromopyridin-2-yl)ethanol (Example 235 Step 3) (100 mg, 0.49 mmol) in tetrahydrofuran (2 ml) was added dropwise and the reaction was allowed to warm to room temperature. After 45 minutes at room temperature, the reaction was cooled to 0° C., followed by the addition of methyl iodide (0.09 ml, 1.49 mmol). The reaction was then allowed to warm to room temperature. Upon completion, the reaction was cooled to 0° C. and water was added dropwise. Ethyl acetate was then added and the layers were separated. The organic layer was then dried over sodium sulfate, filtered and concentrated. Purification of the crude residue by silica gel chromatography afforded the title compound.
Quantity
59 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
0.09 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.